1-Ethyl-4,4'-bipiperidine
Overview
Description
1-Ethyl-4,4'-bipiperidine is a chemical compound related to the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing five methylene groups and one amine group. The ethyl group attached to the nitrogen atom indicates that it is a substituted piperidine. The bipiperidine structure suggests that the compound may have two piperidine rings possibly connected to each other.
Synthesis Analysis
The synthesis of related piperidine compounds has been explored in various studies. For instance, an enantiospecific synthesis of a substituted piperidine, (3S,4R)-3-amino-4-ethylpiperidine, was achieved starting from (S)-(-)-α-methyl-4-pyridinemethanol, utilizing an Overman rearrangement as a key step . Another study optimized the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, which involved cyclization and asymmetric hydrogenation, resulting in an improved overall yield . These methods could potentially be adapted for the synthesis of 1-Ethyl-4,4'-bipiperidine by altering the starting materials and reaction conditions to accommodate the bipiperidine structure.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with the potential for stereoisomerism. For example, the synthesis and stereochemistry of phenylethynylated piperidin-4-ones were studied, and the configuration of stereoisomeric products was determined using NMR and IR spectroscopy . Similarly, the structure of 1-Ethyl-4,4'-bipiperidine would likely require detailed analysis using such spectroscopic techniques to determine its stereochemistry and confirm the molecular structure.
Chemical Reactions Analysis
Piperidine compounds can participate in various chemical reactions. The reactions of ruthenium bipyridine catalyst precursors, which include a bipyridine moiety similar to bipiperidine, were studied in ethylene glycol solutions. These reactions involved the formation of ruthenium mono(bipyridine) carbonyls, which were synthesized from ruthenium complexes and bipyridine . The reactivity observed in these ruthenium complexes could provide insights into the types of chemical reactions that 1-Ethyl-4,4'-bipiperidine might undergo, especially in the presence of transition metal catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be diverse. A study on a hybrid metal complex involving a piperazine derivative revealed its crystal structure, physico-chemical characterization, and dielectric properties . Techniques such as single crystal X-ray diffraction, IR, Raman, UV-Visible spectroscopy, and solid-state NMR were used for characterization. These methods could also be applied to 1-Ethyl-4,4'-bipiperidine to determine its physical properties, such as melting point, boiling point, solubility, and to investigate its chemical properties, including reactivity and stability.
Future Directions
While specific future directions for 1-Ethyl-4,4’-bipiperidine were not found, piperidine derivatives have been employed in numerous high-tech applications including molecular motors, machines, and switches . They also play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-ethyl-4-piperidin-4-ylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11/h11-13H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZAEDPCZSKGHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4,4'-bipiperidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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